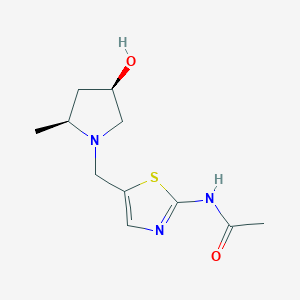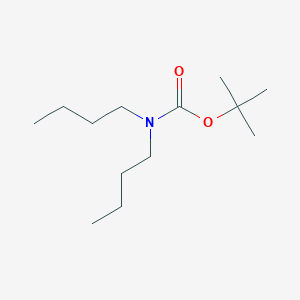
2-Amino-4-(ethylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(ethylsulfanyl)butanamide is an organic compound with the molecular formula C6H14N2OS It is characterized by the presence of an amino group, an ethylsulfanyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(ethylsulfanyl)butanamide can be achieved through several methods. One common approach involves the use of 2-amido butyronitrile as a starting material. This compound undergoes enzyme-catalyzed reactions in a buffer solution system to yield this compound . This method is advantageous as it minimizes the use of harmful organic solvents and is cost-effective, making it suitable for industrial-scale production.
Industrial Production Methods
For large-scale production, the enzyme-catalyzed method mentioned above is preferred due to its environmental benefits and cost efficiency. This method involves the use of specific enzymes that catalyze the conversion of 2-amido butyronitrile to this compound in an aqueous buffer solution .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(ethylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ethylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups within the molecule.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-4-(ethylsulfanyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(ethylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The amino group and ethylsulfanyl group play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(methylsulfanyl)butanamide: This compound is similar in structure but has a methylsulfanyl group instead of an ethylsulfanyl group.
2-Amino-4-hydroxybutanoic acid: This compound has a hydroxyl group instead of an ethylsulfanyl group.
Uniqueness
2-Amino-4-(ethylsulfanyl)butanamide is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications and chemical synthesis.
Properties
Molecular Formula |
C6H14N2OS |
|---|---|
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-amino-4-ethylsulfanylbutanamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI Key |
ACQBGZGVXSOMPD-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



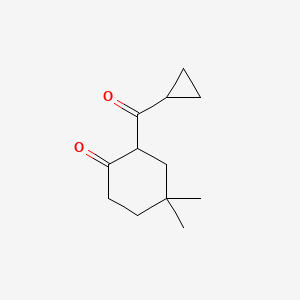
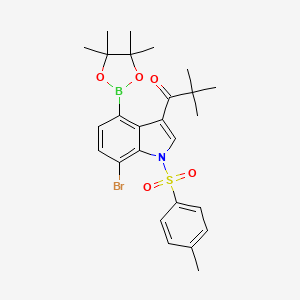

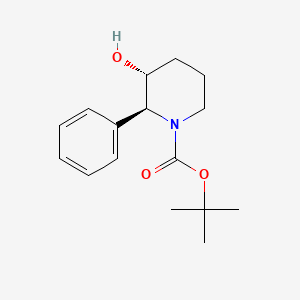
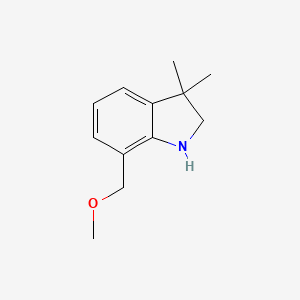
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)



